2-(4-ethyl-1-piperazinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a 4-ethylpiperazinyl group and at position 3 with a (Z)-configured thiazolidinone moiety. The thiazolidinone ring is further modified with a 3-methoxypropyl group at position 3 and a thioketone at position 2. The Z-configuration of the exocyclic double bond between the pyridopyrimidinone and thiazolidinone rings is critical for maintaining planar conjugation, influencing electronic properties and binding interactions . The ethylpiperazinyl group enhances solubility and may contribute to receptor binding, while the 3-methoxypropyl substituent modulates lipophilicity and metabolic stability .
Properties
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3S2/c1-4-25-9-11-26(12-10-25)20-17(21(29)28-15-16(2)6-7-19(28)24-20)14-18-22(30)27(23(32)33-18)8-5-13-31-3/h6-7,14-15H,4-5,8-13H2,1-3H3/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPDQZBOZKKOJA-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497240-82-1 | |
| Record name | 2-(4-ETHYL-1-PIPERAZINYL)-3-{(Z)-[3-(3-METHOXYPROPYL)-4-OXO-2-THIOXO-1,3 -THIAZOLIDIN-5-YLIDENE]METHYL}-7-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-(4-ethyl-1-piperazinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 497.64 g/mol. The compound features a piperazine ring, thiazolidine derivatives, and pyrido-pyrimidine frameworks, contributing to its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Commonly associated with various pharmacological effects including modulation of neurotransmitter systems. |
| Thiazolidine Derivative | Implicated in antimicrobial activity due to its sulfur-containing structure. |
| Pyrido-Pyrimidine Framework | Enhances potential interactions with biological targets such as enzymes and receptors. |
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits significant antimicrobial properties. Research suggests that the presence of the piperazine moiety enhances the compound's ability to interact with bacterial membranes, potentially disrupting their integrity.
Case Study:
A study conducted by Abba et al. (2021) demonstrated that derivatives of similar piperazine compounds showed promising antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Its structural components suggest interactions with cancer-related signaling pathways.
Research Findings:
In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines such as AGS (gastric cancer) and MCF-7 (breast cancer). The cytotoxic effects were attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The thiazolidine component may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: The piperazine ring may interact with neurotransmitter receptors, influencing cellular signaling.
- DNA Intercalation: The pyrido-pyrimidine structure may allow for intercalation between DNA bases, disrupting replication processes.
Safety and Toxicity
While exploring the biological activity, it is crucial to consider safety profiles. The compound has been noted to cause skin irritation and serious eye irritation as per safety data sheets . Further toxicological evaluations are necessary to determine safe dosage levels for therapeutic applications.
Scientific Research Applications
Antimicrobial Applications
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the thiazolidine moiety is particularly noteworthy, as thiazolidines are often associated with antibacterial activity due to their ability to interact with bacterial enzymes.
Key Findings:
- Exhibits broad-spectrum antimicrobial activity against various strains.
- Potential mechanism involves inhibition of bacterial cell wall synthesis.
Anticancer Research
Research has also highlighted the anticancer potential of this compound. Its structural components suggest possible interactions with cancer cell signaling pathways.
Key Findings:
- Demonstrated cytotoxic effects on multiple cancer cell lines.
- May induce apoptosis through modulation of key signaling molecules involved in cell survival.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological profile. Interaction studies have suggested that it may bind to specific receptors or enzymes involved in disease pathways.
Techniques Used:
- Molecular Docking: To predict binding affinities and interaction modes with target proteins.
- In Vitro Assays: To assess the biological effects on cultured cells and tissues.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in real-world applications:
- Study on Antimicrobial Efficacy: A study published in a peer-reviewed journal assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth rates compared to control groups.
- Investigation of Anticancer Properties: Another study focused on the cytotoxic effects on breast cancer cell lines, showing that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 3-methoxypropyl group reduces logP compared to the isopropyl (0.8 vs. 1.2) and phenylethyl (2.1) analogues, improving aqueous solubility .
Bioactivity Trends: Pyrazolo-pyrimidinone analogues (e.g., 10a) with phenyl-substituted thiazolidinones exhibit anti-inflammatory activity (IC₅₀ = 12 µM for COX-2 inhibition), suggesting the target compound may share similar mechanisms . Thiazolidinone derivatives with electron-withdrawing groups (e.g., chloro in 10b) show enhanced antimicrobial activity, but this is absent in the target compound’s methoxypropyl group .
Synthetic Strategies: The target compound’s synthesis likely involves condensation of a 3-(3-methoxypropyl)-thiazolidinone precursor with a pre-functionalized pyridopyrimidinone core, analogous to methods for 10a and 10b . Z-configuration is retained via steric control during imine formation, as seen in related thiazolidinone syntheses .
Computational and Experimental Insights
Table 2: Hypothetical Properties Based on Structural Analogues
*Calculated using Tanimoto coefficients based on MACCS fingerprints .
Critical Analysis:
- Similarity Indexing: The 3-isopropyl analogue shares 85% structural similarity with the target compound, primarily due to identical pyridopyrimidinone and piperazinyl groups. Differences in thiazolidinone substituents account for reduced similarity in other analogues .
- QSAR Predictions : Molecular dynamics simulations suggest the methoxypropyl group in the target compound stabilizes hydrogen bonding with solvent molecules, reducing aggregation compared to hydrophobic analogues .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters:
- Temperature and Time: Adjusting reflux conditions (e.g., 80–120°C) and reaction duration (12–48 hours) to balance completion and side-product formation .
- Catalysts and Solvents: Testing polar aprotic solvents (DMF, DMSO) and catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency .
- Purification: Employing column chromatography with gradient elution (hexane:ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the pure Z-isomer .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR and 2D techniques (COSY, NOESY) to verify stereochemistry (Z-configuration) and substituent positions .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., m/z 567.22 [M+H]⁺) and fragmentation patterns .
- HPLC-PDA: Reverse-phase HPLC with photodiode array detection (λ = 254 nm) to assess purity (>95%) and detect trace impurities .
Basic: How can computational modeling guide initial biological activity predictions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like DNA topoisomerase II or kinase domains. Focus on the thiazolidinone and pyridopyrimidine moieties for hydrogen bonding and π-π stacking .
- ADMET Prediction: SwissADME or pkCSM tools evaluate pharmacokinetic properties (e.g., logP ~3.2, moderate BBB permeability) to prioritize in vitro testing .
Basic: What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to ciprofloxacin .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations, monitoring IC₅₀ values and apoptosis markers (caspase-3/7 activation) .
Advanced: How can structure-activity relationship (SAR) studies refine its biological potency?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified groups (e.g., replacing 3-methoxypropyl with isopropyl or benzyl) to assess impact on cytotoxicity .
- Pharmacophore Mapping: Overlay active/inactive analogs using MOE software to identify critical functional groups (e.g., thioxo-thiazolidinone for redox modulation) .
Advanced: What strategies identify biological targets for this compound?
Methodological Answer:
- Chemical Proteomics: Use affinity chromatography (immobilized compound) with MS/MS to capture interacting proteins (e.g., kinases, oxidoreductases) .
- SPR Binding Assays: Surface plasmon resonance to measure real-time binding kinetics (KD, kon/koff) with purified targets like EGFR or HSP90 .
Advanced: How can researchers assess stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via HPLC. Note susceptibility to hydrolysis at acidic pH .
- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Comparative Meta-Analysis: Cross-reference assay conditions (e.g., cell line heterogeneity, serum concentration) from independent studies .
- Dose-Response Replication: Repeat key experiments (e.g., IC₅₀ in MCF-7 cells) under standardized protocols to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
